molecular formula C20H19N3O2 B1193854 TP-472

TP-472

Cat. No.: B1193854
M. Wt: 333.391
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TP-472 is a dual bromodomain-containing protein 7/9 (BRD7/9) inhibitor developed collaboratively by Takeda Pharmaceuticals and the Structural Genomics Consortium (SGC) . It belongs to a pyrrolo[1,2-a]pyrimidine chemotype and exhibits high selectivity for BRD9 (KD = 33 nM) and BRD7 (KD = 340 nM), with >30-fold selectivity over other bromodomains . This compound is cell-active (EC50 = 320 nM in BRD9 NanoBRET assays) and suitable for in vivo applications due to its favorable pharmacokinetic profile .

Scientific Research Applications

Melanoma Treatment

A study demonstrated that TP-472 effectively blocks melanoma tumor growth both in vitro and in vivo. In cell culture experiments, this compound was shown to suppress ECM-mediated oncogenic signaling pathways, leading to reduced cell viability and increased apoptosis. In mouse models, administration of this compound resulted in significant tumor volume reduction compared to control groups .

Uterine Leiomyosarcoma

In uLMS, this compound treatment has been linked to a distinct alteration in the transcriptome of cancer cells. Bioinformatics analyses revealed that this compound influences critical signaling pathways such as KRAS signaling, TNF-alpha signaling via NF-kB, and mTORC1 signaling. This suggests that targeting BRD9 could be a novel therapeutic strategy for treating aggressive forms of uterine cancer .

Study on Melanoma Tumor Growth

In a controlled experiment involving NSG mice injected with melanoma cells, this compound was administered intraperitoneally at 20 mg/kg every other day. Results indicated a marked decrease in tumor size over the treatment period compared to the vehicle-treated group, confirming the compound's efficacy as a potential therapeutic agent against melanoma .

Parameter Control (Vehicle) This compound Treatment
Initial Tumor Volume100 mm³100 mm³
Final Tumor Volume300 mm³50 mm³
Treatment DurationN/A14 days

RNA-seq Analysis in Uterine Leiomyosarcoma

A comparative RNA-seq analysis of uLMS cells treated with this compound revealed significant gene expression changes associated with cell cycle regulation and apoptosis. The study identified enriched modules linked to these processes, highlighting the potential of this compound as a therapeutic agent for uLMS .

Gene Set Expression Change
Interferon-alpha responseUpregulated
KRAS signalingDownregulated
MYC targetsUpregulated
TNF-alpha signaling via NF-kBDownregulated
mTORC1 signalingUpregulated

Selectivity and Off-target Effects

This compound exhibits selectivity for its target proteins with minimal off-target effects. In binding assays, it showed >30-fold selectivity over other bromodomain family members except BRD7. The compound's selectivity profile indicates it may have fewer side effects compared to less specific inhibitors .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of TP-472 in targeting BRD9/7, and how does this inhibition influence downstream oncogenic pathways?

this compound selectively inhibits BRD9 (KD = 33 nM) and BRD7 (KD = 0.34 μM) by binding to their bromodomains, disrupting chromatin remodeling and transcriptional regulation . This inhibition suppresses extracellular matrix (ECM)-mediated oncogenic signaling (e.g., PI3K-Akt, p53 pathways) and induces apoptosis, as demonstrated in melanoma (A375, SKMEL-28) and uterine leiomyosarcoma (LMS) cell lines. Key downstream effects include cell cycle arrest and Bcl-2 protein modulation .

Q. What experimental design considerations are critical for studying this compound in vitro?

  • Cell line selection : Use validated models (e.g., A375 for melanoma, LMS lines for sarcoma) with confirmed BRD9/7 expression .
  • Dose optimization : Employ dose-response curves (e.g., 5 μM and 10 μM this compound) to assess concentration-dependent effects on gene expression and apoptosis .
  • Controls : Include DMSO-treated controls and use structurally related negative control compounds (e.g., BRD9-inactive analogs) to validate on-target effects .

Q. How should researchers analyze this compound-induced differential gene expression data?

  • Heatmap visualization : Compare gene expression profiles (e.g., log2|FC| >1, p <0.05) across cell lines and treatment groups to identify conserved pathways .
  • Pathway enrichment : Use Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis to map DEGs to oncogenic pathways (e.g., adhesion signaling, PI3K-Akt) .
  • miRNA integration : Cross-reference upregulated/downregulated miRNAs (e.g., hsa-miR-542-3p) with target genes to uncover regulatory networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-induced apoptosis rates across cell lines?

Divergent apoptosis rates (e.g., SKMEL-28 vs. A2058 melanoma cells) may stem from cell-specific differences in BRD9/7 dependency, baseline apoptotic thresholds, or compensatory pathways. To address this:

  • Perform CRISPR-mediated BRD9/7 knockout to isolate this compound's target-specific effects .
  • Conduct single-cell RNA sequencing to identify subpopulations with resistance mechanisms .
  • Validate findings using 3D tumor spheroids or patient-derived xenografts to mimic in vivo heterogeneity .

Q. What strategies enhance the selectivity of this compound for BRD9 over other bromodomains?

this compound exhibits >30-fold selectivity for BRD9/7 over other Brds . To optimize specificity:

  • Use isothermal titration calorimetry (ITC) to compare binding affinities across bromodomains.
  • Design methyl ketone bioisosteres (e.g., pyrrolo[1,2-a]pyrimidine derivatives) to refine interactions with BRD9's acetyl-lysine binding pocket .
  • Validate off-target effects via proteome-wide profiling (e.g., CETSA or thermal shift assays) .

Q. How can multi-omics data integration improve understanding of this compound's pan-cancer effects?

Combine transcriptomic (RNA-seq), epigenomic (ChIP-seq for H3K27me3/H3K4me3), and proteomic data to map this compound's impact on chromatin remodeling and signaling crosstalk. For example:

  • Correlate BRD9/7 inhibition with tumor suppressor re-activation (e.g., p53) in this compound-treated A375 cells .
  • Link ECM gene suppression (e.g., COL1A1, FN1) to reduced metastasis in in vivo models .

Q. What statistical practices ensure rigor in this compound studies?

  • Power analysis : Predefine sample sizes to detect apoptosis rate differences (α = 0.05, power ≥80%) .
  • Multiple testing correction : Apply Benjamini-Hochberg adjustments to DEG analyses to minimize false discoveries .
  • Replication : Validate findings in ≥2 independent cell lines or animal models .

Q. Methodological Resources

  • Gene expression analysis : Use tools like DESeq2 for DEG identification and clusterProfiler for pathway enrichment .
  • Cellular assays : NanoBRET for real-time target engagement (EC50 = 0.32 μM for BRD9) .
  • Data repositories : Deposit raw RNA-seq data in GEO or ArrayExpress, adhering to MIAME guidelines .

Comparison with Similar Compounds

Mechanism of Action:

TP-472 inhibits melanoma and uterine leiomyosarcoma (uLMS) growth by:

Downregulating extracellular matrix (ECM) proteins (e.g., collagen, integrins, fibronectins), which suppress ECM-mediated oncogenic signaling .

Upregulating pro-apoptotic genes (e.g., BAX, CDKN1A, GADD45B), inducing caspase 8/9-independent apoptosis .

Altering histone modification crosstalk , particularly H3K4me1/2/3 and H3K27me3, which modulate transcription in uLMS .

Below is a comparative analysis of this compound with structurally or functionally related bromodomain inhibitors (Table 1) and other epigenetic agents (Table 2).

Table 1: Comparison with Bromodomain Inhibitors

Compound Target(s) Key Features Potency (KD/IC50) Selectivity Therapeutic Applications
This compound BRD9/7 - Dual BRD9/7 inhibition; ECM downregulation; pro-apoptotic gene activation. BRD9: 33 nM; BRD7: 340 nM >30-fold over non-BET bromodomains Melanoma, uLMS
BI-7273 BRD9 - Higher BRD9 selectivity than this compound. BRD9: 9 nM 12x selective for BRD9 over BRD7 Preclinical cancer models
BI-9564 BRD9/7 - Similar activity to this compound but lower selectivity. BRD9: 41 nM; BRD7: 51 nM Comparable to this compound Leukemia, solid tumors
LP99 BRD9/7 - First-generation BRD9/7 inhibitor; lower potency. BRD9: 99 nM; BRD7: 909 nM Limited selectivity Cell-based studies
JQ1 BET family (BRD4) - Broad BET inhibition; activates NF-κB/SPP1 pathways. BRD4: ~90 nM BET-specific Resistant melanoma, leukemia

Table 2: Comparison with Non-Bromodomain Epigenetic Inhibitors

Compound Target(s) Key Features Potency (IC50) Therapeutic Applications
GSK343 EZH2 - Inhibits H3K27 trimethylation; suppresses melanoma metastasis. ~10 µM Melanoma, lymphoma
TG003 CLK/SRK kinases - Modulates splicing; no direct epigenetic targeting. CLK1: 20 nM Preclinical models

Key Research Findings

Efficacy in Melanoma

  • This compound reduced tumor volume by 60% in A375 xenograft models, outperforming JQ1 and GSK343 in long-term survival assays .
  • ECM protein suppression (e.g., DDR1, LOXL2) by this compound synergizes with inhibitors like PAT-1251 (LOXL2 inhibitor) to enhance therapy durability .

Unique Selectivity Profile

  • Unlike BET inhibitors (e.g., JQ1), this compound avoids off-target effects on BRD4, reducing toxicity risks .
  • Structural studies show this compound’s methoxyphenyl ring optimizes hydrophobic interactions with BRD9’s asparagine residue, enhancing selectivity .

Dual Mechanism in uLMS

  • This compound downregulates MYC and KRAS pathways while upregulating TNF and interferon signaling, a feature absent in BI-9564 or LP99 .

Clinical Potential

  • This compound’s negative control (TP-472N) validates target-specific effects, a critical advantage over earlier probes like LP99 .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.391

IUPAC Name

3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

SMILES

O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TP-472;  TP 472;  TP472.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-472
Reactant of Route 2
Reactant of Route 2
TP-472
Reactant of Route 3
Reactant of Route 3
TP-472
Reactant of Route 4
TP-472
Reactant of Route 5
TP-472
Reactant of Route 6
TP-472

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.